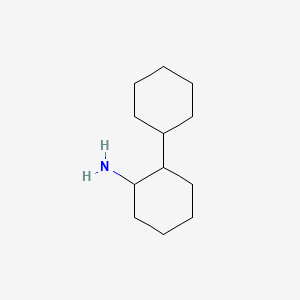

2-Aminobicyclohexyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminobicyclohexyl is an organic compound with the molecular formula C12H23N . It is used for research and development purposes .

Synthesis Analysis

2-Aminobicyclohexyl is a nitrogen-containing organic solvent with pressures and temperatures that are suitable for the synthesis of nitroaromatic compounds . It possesses an isomeric structure that can be used to determine crossover points for the thermodynamic analysis of reactions involving nitrogen-containing compounds . It has been used as a catalyst in the synthesis of nitroaromatic compounds .Molecular Structure Analysis

The molecular weight of 2-Aminobicyclohexyl is 181.32 g/mol . The molecular structure is represented by the SMILES stringNC1CCCCC1C2CCCCC2 .

Applications De Recherche Scientifique

Asymmetric Catalysis

A significant application of 2-aminocyclohexanol derivatives, closely related to 2-aminobicyclohexyl, involves their utilization in asymmetric catalysis. Schiffers et al. (2006) developed a preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, achieving enantiomers with over 99% enantiomeric excess. These derivatives have been applied in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with up to 96% enantiomeric excess, indicating their pivotal role in producing optically active substances (Schiffers et al., 2006).

Heterocyclic Synthesis

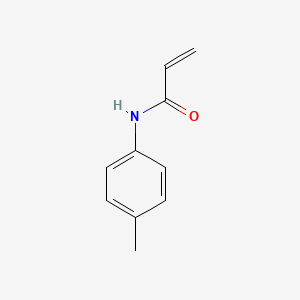

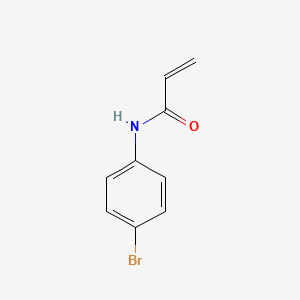

Heinelt et al. (2004) introduced p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for synthesizing 2-amino-substituted 1-aza heterocycles from N-(2-hydroxyethyl)-thioureas. This method facilitates the synthesis of a variety of 2-amino-substituted heterocycles, showcasing the versatility of 2-aminobicyclohexyl-related compounds in synthesizing biologically significant heterocycles (Heinelt et al., 2004).

Antibacterial Applications

Bremner et al. (2012) synthesized dicationic tripeptide benzyl ester derivatives with variations in the hydrophobic group of the C-terminal amino acid, including cyclohexyl-substituted compounds. These derivatives exhibited moderate to good activity against Gram-positive bacteria, highlighting the potential of 2-aminobicyclohexyl-related compounds in developing new antibacterial agents (Bremner et al., 2012).

Antioxidant and Enzyme Inhibition

Ikram et al. (2015) explored the synthesis of Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and its metal complexes for their antioxidant properties and xanthine oxidase inhibitory activities. Specifically, the zinc complex demonstrated significant inhibitory activity, showcasing the application of 2-aminobicyclohexyl-related compounds in addressing oxidative stress and enzyme-related disorders (Ikram et al., 2015).

Safety and Hazards

2-Aminobicyclohexyl is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it’s advised to rinse with water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . It’s recommended to avoid dust formation and to use personal protective equipment when handling this chemical .

Mécanisme D'action

Target of Action

The primary targets of 2-Aminobicyclohexyl are currently unknown. The compound is a structural analog of aminoglycosides , which primarily target the bacterial ribosome, leading to inhibition of protein synthesis . .

Mode of Action

Aminoglycosides, a related class of compounds, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . It’s possible that 2-Aminobicyclohexyl may have a similar mode of action, but this would need to be confirmed through experimental studies.

Biochemical Pathways

Given its structural similarity to aminoglycosides, it might interfere with protein synthesis pathways in bacteria . .

Result of Action

If it acts similarly to aminoglycosides, it might cause misreading of mRNA, leading to incorrect protein synthesis and bacterial cell death . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of a compound . .

Propriétés

IUPAC Name |

2-cyclohexylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCTKVZDAEDPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278404 |

Source

|

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6283-14-3 |

Source

|

| Record name | [1,1'-Bicyclohexyl]-2-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)